
N-(2-Amino-6-methylpyrimidin-4-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is a compound that features a pyrimidine ring substituted with an amino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving benzylidene acetones and ammonium thiocyanates.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with glycine to form 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino group.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like chloro acetyl chloride and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biochemistry: It is used in the study of enzyme mechanisms and as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but contains a chlorine atom instead of an amino group.
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of an amino group.
Uniqueness
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89897-36-9 |
|---|---|
Formule moléculaire |
C7H10N4O2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(9-3-6(12)13)11-7(8)10-4/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
Clé InChI |
PFVIHHWDRHQZRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


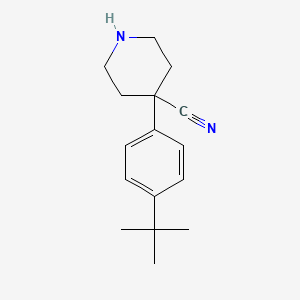

![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
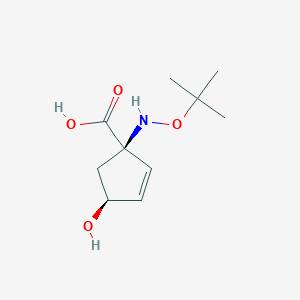

![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
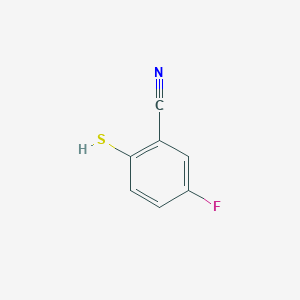


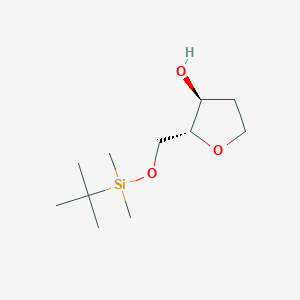
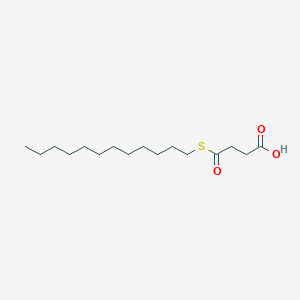
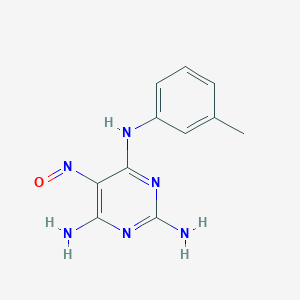
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)

